molecular formula C23H20Cl2N2O4S B12071223 Methyl 2-(2,4-dichlorobenzamido)-5-((3,5-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Methyl 2-(2,4-dichlorobenzamido)-5-((3,5-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B12071223
M. Wt: 491.4 g/mol
InChI Key: KOVUDAJPMRIRTN-UHFFFAOYSA-N
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Description

Methyl 2-(2,4-dichlorobenzamido)-5-((3,5-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiophene ring substituted with multiple functional groups, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,4-dichlorobenzamido)-5-((3,5-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the amido and carbamoyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to achieve large-scale production. The use of automated systems and quality control measures ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,4-dichlorobenzamido)-5-((3,5-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted thiophene compounds.

Scientific Research Applications

Methyl 2-(2,4-dichlorobenzamido)-5-((3,5-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2,4-dichlorobenzamido)-5-((3,5-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 2-(2,4-dichlorobenzamido)-5-((3,5-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate include other substituted thiophene derivatives with amido and carbamoyl groups. These compounds share structural similarities but may differ in their specific functional groups and chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H20Cl2N2O4S

Molecular Weight

491.4 g/mol

IUPAC Name

methyl 2-[(2,4-dichlorobenzoyl)amino]-5-[(3,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C23H20Cl2N2O4S/c1-11-7-12(2)9-15(8-11)26-21(29)19-13(3)18(23(30)31-4)22(32-19)27-20(28)16-6-5-14(24)10-17(16)25/h5-10H,1-4H3,(H,26,29)(H,27,28)

InChI Key

KOVUDAJPMRIRTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)OC)C)C

Origin of Product

United States

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